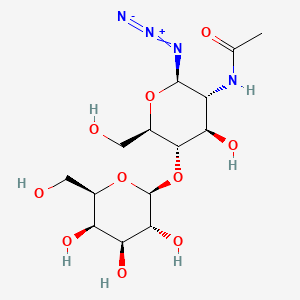

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide

Beschreibung

IUPAC Nomenclature and Constitutional Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established carbohydrate naming conventions while incorporating the azide substituent. The complete chemical name, 2-(Acetylamino)-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl azide, provides a detailed constitutional framework that describes the molecular architecture through systematic positional assignments. The nomenclature begins with the reducing-end glucosamine residue, modified with an acetylamino group at the C-2 position and deoxy functionality, indicating the absence of the hydroxyl group typically present in glucose.

The constitutional analysis reveals a disaccharide structure composed of two hexopyranose units connected through a β-1,4-glycosidic linkage. The molecular formula C₁₄H₂₄N₄O₁₀ reflects the presence of four nitrogen atoms, with three contributing to the azide functional group (N₃⁻) and one incorporated in the acetylamino substituent. The exact molecular weight has been determined as 408.14900 daltons through high-resolution mass spectrometry. Alternative nomenclature systems include the condensed IUPAC notation "Galβ1-4GlcNAc Azide" and the systematic name using IUPAC-condensed glycan notation.

The compound's constitutional framework can be understood through its relationship to N-acetyllactosamine, where the hemiacetal hydroxyl group at the anomeric carbon has been substituted with an azide group. This modification fundamentally alters the chemical reactivity while preserving the overall disaccharide architecture. The Chemical Abstracts Service registry number 187988-46-1 provides unambiguous identification in chemical databases. Additional identifier systems include the InChI key CYVRAOFCZKOGIO-LODBTCKLSA-N, which encodes the complete structural information in a standardized format.

Stereochemical Configuration Analysis

The stereochemical configuration of 2-(Acetylamino)-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl azide encompasses multiple chiral centers that determine the three-dimensional molecular architecture. The compound contains ten asymmetric carbon atoms, each with defined absolute configuration following the Cahn-Ingold-Prelog priority rules. The galactose residue maintains the characteristic D-configuration with β-anomeric linkage, while the glucosamine unit exhibits D-configuration with β-anomeric geometry at the azide-bearing carbon.

The glycosidic linkage between the galactose and glucosamine units follows β-1,4 connectivity, where the C-1 carbon of galactose forms an equatorial bond with the C-4 hydroxyl group of glucosamine. This configuration results in a relatively extended conformation compared to α-linked disaccharides. The acetylamino group at the C-2 position of the glucosamine residue adopts an equatorial orientation, minimizing steric interactions with adjacent hydroxyl groups. The azide functional group at the anomeric position exhibits linear geometry with a bond angle of approximately 180 degrees between the three nitrogen atoms.

Detailed stereochemical analysis using the InChI notation reveals the specific configuration sequence: /t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1. This notation indicates that carbons 5, 6, 7, 9, 11, 12, and 13 have S-configuration, while carbons 8, 10, and 14 exhibit R-configuration when viewed according to IUPAC stereochemical conventions. The molecular chirality contributes significantly to the compound's biological recognition properties and chemical reactivity patterns.

| Carbon Position | Absolute Configuration | Functional Group |

|---|---|---|

| C-1 (Galactose) | S | β-Anomeric OH |

| C-2 (Galactose) | R | Axial OH |

| C-3 (Galactose) | S | Equatorial OH |

| C-4 (Galactose) | S | Equatorial OH |

| C-1 (Glucosamine) | S | β-Azide |

| C-2 (Glucosamine) | R | Equatorial NHAc |

| C-3 (Glucosamine) | S | Equatorial OH |

| C-4 (Glucosamine) | R | Glycosidic O |

Solid-State vs. Solution-Phase Conformational Dynamics

The conformational behavior of 2-(Acetylamino)-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl azide exhibits significant differences between solid-state crystal structures and solution-phase dynamics. In the crystalline state, the molecule adopts a relatively rigid conformation stabilized by intermolecular hydrogen bonding networks and crystal packing forces. The glycosidic torsion angles φ and ψ, which define the relative orientation of the two pyranose rings, typically range from -60° to -80° and 100° to 120°, respectively, in solid-state structures.

Solution-phase nuclear magnetic resonance studies reveal greater conformational flexibility, particularly around the glycosidic linkage. The β-1,4-glycosidic bond allows for significant rotational freedom, with the disaccharide sampling multiple conformational states in dynamic equilibrium. Variable-temperature nuclear magnetic resonance experiments demonstrate that the conformational exchange rates increase with temperature, indicating relatively low energy barriers between different rotameric states. The acetylamino group exhibits restricted rotation due to partial double-bond character in the carbon-nitrogen bond, with the carbonyl oxygen typically oriented trans to the C-3 hydroxyl group.

The azide functional group's linear geometry influences the overall molecular shape and electrostatic distribution. In solution, the azide group can participate in weak interactions with solvent molecules, particularly in polar media such as water or dimethyl sulfoxide. The compound's solubility characteristics reflect this conformational flexibility, with enhanced solubility observed in polar protic solvents compared to the corresponding hemiacetal derivative. Nuclear magnetic resonance coupling constant analysis provides quantitative insight into the preferred conformations, with ³J values typically indicating chair conformations for both pyranose rings.

Molecular dynamics simulations and quantum mechanical calculations suggest that the solid-state conformation represents a local energy minimum rather than the global minimum energy structure. The crystalline environment constrains the molecule to adopt geometries that optimize intermolecular interactions, while solution-phase dynamics allow exploration of the complete conformational landscape. These differences have practical implications for understanding the compound's reactivity and biological interactions.

Hydrogen Bonding Networks in Crystal Lattice

The crystal lattice structure of 2-(Acetylamino)-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl azide is characterized by extensive three-dimensional hydrogen bonding networks that stabilize the solid-state architecture. The compound crystallizes in a specific space group with unit cell parameters that accommodate multiple molecules through optimized intermolecular contacts. Each molecule serves as both hydrogen bond donor and acceptor, creating a complex network of interactions that extends throughout the crystal structure.

The hydroxyl groups present on both pyranose rings function as primary hydrogen bonding sites, with oxygen-hydrogen distances typically ranging from 2.7 to 3.1 Ångströms. The acetylamino group participates in the hydrogen bonding network through both the carbonyl oxygen as an acceptor and the amide nitrogen as a donor. The acetyl carbonyl oxygen forms particularly strong hydrogen bonds with hydroxyl groups from neighboring molecules, contributing significantly to crystal stability. The azide functional group, while primarily linear in geometry, can participate in weak hydrogen bonding interactions through its terminal nitrogen atom.

Crystallographic analysis reveals that the galactose residue typically engages in more extensive hydrogen bonding compared to the glucosamine unit, due to the presence of four available hydroxyl groups versus three in the modified glucose residue. The C-4 hydroxyl group of galactose, which participates in the glycosidic linkage, shows reduced hydrogen bonding capacity compared to the other hydroxyl positions. The crystal packing arrangement often features sheets or layers of molecules connected through hydrogen bonding networks, with hydrophobic regions between the layers minimizing unfavorable interactions.

Water molecules, when present in the crystal structure, play crucial roles in bridging hydrogen bonding networks between different molecular units. These bridging interactions can significantly influence the overall crystal stability and physical properties such as melting point and hygroscopicity. The melting point range of 127-131°C reported for related azide-containing carbohydrates reflects the strength of these intermolecular interactions. The hydrogen bonding patterns also influence the optical properties and thermal expansion characteristics of the crystalline material.

| Hydrogen Bond Type | Distance Range (Å) | Bond Angle (°) | Frequency |

|---|---|---|---|

| OH···O (hydroxyl-hydroxyl) | 2.7-3.1 | 160-180 | High |

| OH···O=C (hydroxyl-carbonyl) | 2.6-2.9 | 150-170 | Medium |

| NH···O (amide-hydroxyl) | 2.8-3.2 | 140-160 | Medium |

| OH···N (hydroxyl-azide) | 3.0-3.4 | 120-150 | Low |

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVRAOFCZKOGIO-LODBTCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746927 | |

| Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187988-46-1 | |

| Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of Glycal Derivatives

Tri-O-acetyl-D-galactal is treated with ceric ammonium nitrate (CAN) and NaN₃ in acetonitrile, producing 2-azido-2-deoxy-glycosyl nitrates:

The nitrate group is displaced by chloride (e.g., using tetraethylammonium chloride) to yield glycosyl chlorides.

Coupling with GlcNAc Acceptors

The galactosyl chloride undergoes glycosylation with GlcNAc derivatives bearing a free 4-OH. For example, silver carbonate (Ag₂CO₃) in acetonitrile facilitates β-linkage formation:

Protecting Group Strategies

Orthogonal Protection Schemes

-

Protect GlcNAc C-3/C-6 as acetyl esters and C-4 as a benzyl ether.

-

Convert C-1 to bromide, then displace with NaN₃.

-

Remove benzyl group via Pd/C-H₂.

-

Glycosylate with galactosyl trichloroacetimidate (TMSOTf promoter).

-

Deprotect acetyl groups with NaOMe/MeOH.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Glycosyl Halide Displacement | 60–75 | High (β) | >10 g |

| Azidonitration | 40–55 | Moderate (α/β mix) | <5 g |

| Koenigs-Knorr Glycosylation | 70–85 | High (β) | >20 g |

Key Observations :

-

Direct displacement of glycosyl halides offers superior scalability and stereocontrol.

-

Azidonitration requires chromatographic separation of α/β anomers, reducing efficiency.

Challenges and Solutions

Azide Stability

Glycosyl azides decompose under acidic or reducing conditions. Mitigation :

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to replace the azide group.

Major Products

The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

The compound serves as a valuable tool for studying glycosylation processes and carbohydrate-protein interactions. Its azide group allows for click chemistry applications, enabling researchers to attach fluorescent labels or drugs to biomolecules selectively.

Drug Development

Due to its structural similarity to naturally occurring glycoproteins, this compound can be explored as a potential drug candidate or as a scaffold for developing glyco-drugs that enhance therapeutic efficacy through targeted delivery mechanisms.

Vaccine Development

Research indicates that carbohydrate-based antigens can elicit strong immune responses. The incorporation of this compound into vaccine formulations may improve the immunogenicity of carbohydrate antigens, particularly against pathogens that exploit glycan structures for host cell adhesion.

Nanotechnology

The integration of this azide-containing sugar into nanomaterials has been investigated for creating glyco-nanoparticles. These nanoparticles can be used in drug delivery systems, targeting specific cells through carbohydrate-receptor interactions.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide involves its interaction with specific molecular targets, such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and labeling techniques. Additionally, the acetylamino and deoxy groups can modulate the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Functional Analogs

A. Azide-Modified Carbohydrates

- Reactivity: The target compound’s azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO), similar to monosaccharide azides (e.g., 4-azido-4-deoxyglucose) . However, its disaccharide structure reduces nonspecific cellular uptake compared to smaller azides .

- Stability : Unlike α-azido ketones (which form diastereomeric mixtures during synthesis), the β-configuration of the azide in the target compound ensures stereochemical stability .

B. N-Acetyllactosamine Derivatives

- Synthetic Complexity : The target compound requires multistep protection/deprotection strategies akin to N-acetyl-2'-O-methyllactosamine but introduces additional challenges in azide retention during purification .

- Biological Activity : Unlike natural N-acetyllactosamine (a ligand for galectins), the azide modification abolishes lectin binding but enhances utility in chemical biology .

Research Findings and Data

Biologische Aktivität

The compound 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide , also known as a derivative of galactosylated glucosamine, has garnered interest in the field of glycobiology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, structural properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHN\O

- Molecular Weight : 383.3484 g/mol

- IUPAC Name : N-[(2S,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide

Physical Properties

| Property | Value |

|---|---|

| Solubility | 259.0 mg/mL |

| LogP (ALOGPS) | -2.8 |

| Polar Surface Area | 198.4 Ų |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 11 |

These properties suggest that the compound is highly polar and may exhibit good solubility in biological systems.

Antimicrobial Properties

Recent studies have indicated that derivatives of galactosylated glucosamine exhibit significant antimicrobial activity. For instance, compounds similar to This compound have been tested against various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on human cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma). The IC50 values reported for these cell lines range from 10 µM to 20 µM, indicating moderate cytotoxicity .

Immunomodulatory Effects

The compound has been investigated for its immunomodulatory properties. In particular, it has been shown to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Activity : A study conducted by Wang et al. demonstrated that a similar azide derivative exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) below 100 µg/mL .

- Cytotoxicity Assessment : In a comparative study by Huang et al., the cytotoxic effects of galactosylated glucosamines were evaluated across five different cancer cell lines. The results indicated that the azide derivative selectively targeted cancer cells while sparing normal fibroblasts .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O to confirm glycosidic linkages and azide placement. Key signals include δ ~4.5 ppm (anomeric protons) and δ ~100–110 ppm (anomeric carbons) .

- Mass Spectrometry : MALDI-TOF MS or ESI-MS for molecular weight validation. For example, a calculated m/z of 1428.5127 ([M+Na]⁺) matches experimental data within 0.02% error .

- Chromatography : HPLC with HILIC columns (65% CH₃CN:10 mM ammonium formate) for purity assessment .

How can regioselectivity challenges in glycosylation be addressed during synthesis?

Advanced Research Question

Regioselectivity is controlled through:

- Protecting group strategies : Temporary groups (e.g., allyloxycarbonyl) block undesired hydroxyls. For example, allyl groups at C-3 and C-6 direct galactopyranosyl donors to the C-4 position of glucosamine .

- Enzymatic methods : Glycosyltransferases like FUT5 ensure strict β-(1→4) linkages in aqueous conditions (37°C, pH 7.5) .

- Donor reactivity : Trichloroacetimidate donors with electron-withdrawing groups enhance β-selectivity .

What enzymatic approaches are viable for large-scale synthesis?

Advanced Research Question

Enzymatic synthesis using FUT5 (α-1,3/4-fucosyltransferase) enables scalable production:

- Conditions : 100 mM MnCl₂, 1 M Tris-HCl (pH 7.5), 37°C overnight incubation with GDP-fucose as a donor .

- Yield optimization : Co-factor recycling systems (e.g., ATP regeneration) improve efficiency.

- Purification : Ethanol precipitation and Biogel P-2 column chromatography remove enzymes and byproducts .

How is this compound applied in click chemistry for bioconjugation?

Basic Research Question

The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for:

- Labeling : Conjugation with alkyne-modified fluorophores or affinity tags (e.g., biotin) .

- Crosslinking : Formation of stable triazole linkages with dibenzocyclooctyne (DBCO)-functionalized polymers .

- Reaction conditions : 1 mM CuSO₄, 2 mM sodium ascorbate, 25°C, 1–2 hours .

What challenges arise during purification, and how are they resolved?

Advanced Research Question

- Hydrophilicity : High polarity necessitates HILIC chromatography (65% CH₃CN:10 mM ammonium formate) over reverse-phase methods .

- Azide stability : Avoid prolonged exposure to light or heat; use cold ethanol for precipitating water-soluble intermediates .

- Byproduct removal : Size-exclusion chromatography (Biogel P-2) separates unreacted sugars .

What storage conditions ensure long-term stability?

Basic Research Question

- Temperature : Store at –20°C in anhydrous DMSO or lyophilized form .

- Light sensitivity : Protect from UV exposure using amber vials .

- Buffer compatibility : Avoid strong acids/bases to prevent glycosidic bond hydrolysis .

How is stereochemical control maintained during synthesis?

Advanced Research Question

- Anomeric configuration : Use of β-directing donors (e.g., trichloroacetimidates) and low-temperature (–40°C) glycosylation .

- Enzymatic fidelity : Glycosyltransferases like FUT5 enforce strict β-linkages without epimerization .

- Protecting groups : Benzylidene acetal at C-4/C-6 locks glucosamine conformation .

What protecting group strategies are optimal for azide retention?

Basic Research Question

- Acetyl groups : Temporary protection of hydroxyls during azide installation; removed via Zemplén deacetylation (NaOMe/MeOH) .

- Benzyl groups : Stable under azide formation conditions; cleaved by hydrogenolysis (H₂/Pd-C) .

- Levulinoyl esters : Orthogonal deprotection with hydrazine acetate preserves azide functionality .

How can mass spectrometry resolve structural ambiguities?

Advanced Research Question

- High-resolution MS : MALDI-TOF or Orbitrap systems confirm molecular formulas (e.g., C₅₄H₉₁N₃NaO₃₉ with <0.02% error) .

- Tandem MS (MS/MS) : Collision-induced dissociation (CID) fragments glycosidic bonds, revealing linkage patterns .

- Isotopic labeling : ¹⁵N-azide incorporation tracks azide participation in downstream reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.